Lipophilicity Comparison: Cyclopentylthio vs. Benzylthio Analogues
The target compound exhibits a computed XLogP3-AA of 2.8 [1], which is lower than the predicted logP of the closely related 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide. The benzylthio analogue, featuring an aromatic ring in place of the cyclopentyl ring, is expected to have a higher logP (~3.5) due to the additional aromatic carbon count. This difference in lipophilicity can influence membrane permeability, solubility, and off-target binding profiles, making the cyclopentylthio variant a more balanced lead-like candidate.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (predicted logP ~3.5) |
| Quantified Difference | ~0.7 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis and non-specific protein binding, enhancing the compound's developability profile for in vivo studies.
- [1] PubChem Compound Summary for CID 71803793, 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide. National Center for Biotechnology Information (2025). View Source
